Quinazoline-2,4-diamine
Overview
Description
Quinazoline-2,4-diamine is a compound with the molecular formula C8H8N4. It is also known by other names such as 2,4-Diaminoquinazoline and 2,4-Quinazolinediamine . This compound has been the subject of various studies due to its potential biological activities .
Synthesis Analysis
Quinazoline-2,4-diamine can be synthesized through various methods. One reported method involves the condensation of aromatic o-aminonitriles with DMF or N, N-diethylformamide in the presence of ZnCl2 at 190-200°C . Another method involves the use of a basic anion-functionalized ionic liquid for efficient CO2 capture and catalytic conversion of CO2 to quinazoline-2,4-diamine .
Molecular Structure Analysis
The molecular structure of Quinazoline-2,4-diamine includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . The compound has a molecular weight of 160.18 g/mol .
Chemical Reactions Analysis
Quinazoline-2,4-diamine derivatives have been synthesized and tested for various biological activities . For instance, N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have been synthesized and tested for antibacterial activity .
Physical And Chemical Properties Analysis
Quinazoline-2,4-diamine has a molecular weight of 160.18 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The compound is characterized by a topological polar surface area of 77.8 Ų .
Scientific Research Applications
Antibacterial and Antileishmanial Activity
Quinazoline-2,4-diamine derivatives have shown significant antibacterial activity against multidrug-resistant Staphylococcus aureus and Acinetobacter baumannii. These derivatives exhibit minimum inhibitory concentrations in the low micromolar range and have limited potential for resistance, low toxicity, and effective in vivo activity, making them promising candidates for antibacterial agents (Van Horn et al., 2014). Additionally, they have demonstrated antileishmanial activity against Leishmania donovani and L. amazonensis intracellular amastigotes, with some compounds showing efficacy in murine models of visceral leishmaniasis (Van Horn et al., 2014).
Antimalarial Activity
Quinazoline-2,4-diamine derivatives have been identified as potent antimalarial agents. Approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity, leading to the discovery of promising drug leads with high antimalarial activity (Mizukawa et al., 2021). Other studies have also reported on the synthesis and evaluation of N2,N4-disubstituted quinazoline-2,4-diamines against Plasmodium falciparum, identifying compounds with good activity and reasonable selectivity over mammalian cell lines (Pobsuk et al., 2018).
Alzheimer's Disease Treatment
2,4-Disubstituted quinazolines have been explored for their potential in treating Alzheimer's disease. Several quinazoline derivatives have been synthesized and evaluated for their ability to inhibit acetyl and butyrylcholinesterase enzymes, prevent beta-amyloid aggregation, and exhibit antioxidant properties. These compounds show promise as multi-targeting agents for Alzheimer's disease treatment (Mohamed & Rao, 2017).
Optoelectronic Materials
Quinazoline derivatives have been incorporated into π-extended conjugated systems for the creation of novel optoelectronic materials. Their applications include use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review highlights the significance of quinazoline and pyrimidine fragments in developing materials for organic light-emitting diodes and other optoelectronic applications (Lipunova et al., 2018).
Synthesis and Structural Studies
Research on the synthesis of quinazoline-2,4-diamine derivatives has contributed to the development of efficient and mild synthetic methods, yielding high-quality compounds for further biological evaluation. Such research facilitates the creation of diverse libraries of bioactive compounds (Mohamed & Rao, 2015).
Future Directions
Research into Quinazoline-2,4-diamine and its derivatives is ongoing, with recent studies focusing on their potential therapeutic applications . For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity .
properties
IUPAC Name |
quinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H4,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELRMPRLCPFTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172415 | |
Record name | 2,4-Diaminoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazoline-2,4-diamine | |
CAS RN |
1899-48-5 | |
Record name | 2,4-Diaminoquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1899-48-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diaminoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1899-48-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIAMINOQUINAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UB0T78EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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